molecular formula C6H4O5-2 B1262836 (3Z)-2-oxohex-3-enedioate

(3Z)-2-oxohex-3-enedioate

货号: B1262836
分子量: 156.09 g/mol
InChI 键: QTHJXLFFFTVYJC-UPHRSURJSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextual Significance in Biochemical Systems

The primary significance of (3Z)-2-oxohex-3-enedioate lies in its role within the meta-cleavage pathway of aromatic compound degradation. nih.gov This pathway is a key catabolic route employed by various soil bacteria, such as those from the Pseudomonas and Rhodococcus genera, to break down environmental pollutants like toluene (B28343), xylene, and other alkylphenols. wikipedia.orgfrontiersin.orgbohrium.com These bacteria possess specialized enzymatic machinery to convert these often-toxic aromatic compounds into intermediates of central metabolism, such as the citric acid cycle. wikipedia.orgnih.gov

Stereoisomeric Relationship with (3E)-2-oxohex-3-enedioate in Biological Processes

The biological activity of 2-oxohex-3-enedioate is intrinsically linked to its stereochemistry. The molecule exists as two stereoisomers, (3Z) and (3E), which are cis and trans isomers, respectively, with respect to the C3-C4 double bond. In many biological systems, only one of these isomers is metabolically active. The interconversion between the (3Z) and (3E) forms is a critical step in the metabolic pathway and is catalyzed by a specific enzyme, 4-oxalocrotonate tautomerase (4-OT). wikipedia.orgnih.gov

The enzyme 4-OT facilitates the isomerization of the initially formed enol, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate, to the keto form, (3E)-2-oxohex-3-enedioate. genome.jp While the (3Z) isomer can also be formed, the subsequent enzymatic steps in the pathway are often specific for the (3E) isomer. This stereospecificity ensures the correct channeling of the metabolite towards its eventual breakdown into pyruvate (B1213749) and acetyl-CoA, which can then enter the citric acid cycle. nih.gov

The enzyme responsible for this crucial isomerization, 4-oxalocrotonate tautomerase (4-OT), is a subject of extensive research. It is a homohexameric enzyme with an unusually small monomer size of just 62 amino acids. wikipedia.orgebi.ac.uk The catalytic mechanism is also noteworthy, utilizing an N-terminal proline residue as the general base catalyst. nih.govnih.gov The active site of 4-OT is formed at the interface of different subunits, highlighting a sophisticated quaternary structure. wikipedia.orgnih.gov

Detailed kinetic and stereochemical analyses have revealed the intricacies of this enzymatic reaction. For instance, studies have shown that 4-OT catalyzes the near-stereospecific conversion of its substrate. acs.org The table below summarizes key research findings related to the enzymatic processing of 2-oxohex-3-enedioate stereoisomers.

EnzymeSubstrate(s)Product(s)Key Mechanistic FeatureOrganism Example
4-Oxalocrotonate Tautomerase (4-OT)(2Z,4E)-2-hydroxyhexa-2,4-dienedioate(3E)-2-oxohex-3-enedioateUtilizes an N-terminal proline as a general base catalyst for keto-enol tautomerization. nih.govnih.govPseudomonas putida mt-2
4-Oxalocrotonate Decarboxylase(3E)-2-oxohex-3-enedioate2-Oxopent-4-enoate (B1242333) + CO₂Catalyzes the decarboxylation of the (3E) isomer, a subsequent step in the meta-cleavage pathway.Pseudomonas putida
YwhB (4-OT homologue)Various enol and dienol compoundsMixture of 3R- and 3S-isomers of the keto formExhibits broader substrate specificity and less stereoselectivity compared to 4-OT, suggesting a different biological role. acs.orgBacillus subtilis

The stereochemical control exerted by enzymes like 4-OT is a fundamental principle in biochemistry, ensuring the efficiency and directionality of metabolic pathways. The study of the interconversion of (3Z)- and (3E)-2-oxohex-3-enedioate provides a clear and well-researched example of this principle in action.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H4O5-2

分子量

156.09 g/mol

IUPAC 名称

(Z)-2-oxohex-3-enedioate

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1-

InChI 键

QTHJXLFFFTVYJC-UPHRSURJSA-L

手性 SMILES

C(/C=C\C(=O)C(=O)[O-])C(=O)[O-]

规范 SMILES

C(C=CC(=O)C(=O)[O-])C(=O)[O-]

产品来源

United States

Enzymatic Transformations of 3z 2 Oxohex 3 Enedioate

Enzymes Catalyzing Isomerization of 2-Oxohex-3-enedioate

The isomerization of the double bond in 2-oxohex-3-enedioate is a critical step in the metabolic funneling of aromatic compounds. This transformation is primarily catalyzed by the enzyme 4-oxalocrotonate tautomerase.

4-Oxalocrotonate Tautomerase (EC 5.3.2.6) Activity and Substrate Specificity

4-Oxalocrotonate tautomerase (4-OT), officially known as 2-hydroxymuconate tautomerase, is an enzyme that facilitates the interconversion between the enol and keto forms of its substrates. qmul.ac.uk It plays a pivotal role in the catabolism of aromatic hydrocarbons like toluene (B28343) and xylene by converting 2-hydroxymuconate to 2-oxo-3-hexenedioate. wikipedia.org The enzyme is involved in the meta-cleavage pathway for the degradation of phenols and catechols. qmul.ac.ukgenome.jp

The accepted reaction catalyzed by this enzyme is the isomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to (3E)-2-oxohex-3-enedioate. qmul.ac.ukgenome.jp Initially, it was believed that 4-OT produced (4E)-2-oxohex-4-enedioate (4-oxalocrotonate), but this was later found to be a non-enzymatic process. qmul.ac.ukgenome.jp

The substrate specificity of 4-OT is influenced by electrostatic interactions within its active site. Positively charged arginine residues interact with the dianionic substrate, 4-oxalocrotonate. nih.gov Studies involving site-directed mutagenesis, where arginine residues were replaced with citrulline, have demonstrated the ability to alter the enzyme's substrate specificity. nih.gov This research highlights the potential for engineering enzymes with novel catalytic activities. nih.gov

EnzymeEC NumberReaction
4-Oxalocrotonate Tautomerase5.3.2.6(2Z,4E)-2-hydroxyhexa-2,4-dienedioate <=> (3E)-2-oxohex-3-enedioate

Stereospecificity in Keto-Enol Tautomerization Mechanisms

Keto-enol tautomerism is a fundamental process in organic chemistry involving the interconversion of a keto form (ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). encyclopedia.pub This equilibrium is typically rapid, with the keto form being more stable for most simple ketones. encyclopedia.pub The mechanism can be catalyzed by either acid or base. masterorganicchemistry.com

In the context of enzymatic reactions, the tautomerization is highly stereospecific. When an enol converts to its keto form, a new stereocenter can be created at the alpha-carbon if the substituents are different, leading to the formation of diastereomers or enantiomers. encyclopedia.pub 4-Oxalocrotonate tautomerase catalyzes the near stereospecific conversion of its substrate. rhea-db.org The enzyme utilizes its N-terminal proline residue as a general base catalyst in the enol-keto tautomerization of 2-hydroxyhexa-2,4-dienedioate to 2-oxohex-3-enedioate. nih.gov This high degree of stereochemical control is a hallmark of enzyme-catalyzed reactions, distinguishing them from non-catalyzed chemical transformations.

Decarboxylation Reactions Involving 2-Oxohex-3-enedioate

Following isomerization, the subsequent metabolic step for 2-oxohex-3-enedioate is often decarboxylation, a reaction that removes a carboxyl group as carbon dioxide.

2-Oxohex-3-enedioate Decarboxylase (EC 4.1.1.77) and its Substrates

2-Oxohex-3-enedioate decarboxylase is the enzyme responsible for the decarboxylation of (3E)-2-oxohex-3-enedioate to 2-oxopent-4-enoate (B1242333) and CO2. expasy.orgenzyme-database.orgcreative-enzymes.com This enzyme is a key component of the meta-cleavage pathway for the degradation of various phenolic compounds. expasy.orgenzyme-database.orggenome.jp

While the enzyme has been reported to potentially accept multiple tautomeric forms of its substrate, detailed analyses have confirmed that the actual substrate is (3E)-2-oxohex-3-enedioate. expasy.orgenzyme-database.orgcreative-enzymes.comgenome.jp This substrate is the product of the reaction catalyzed by 4-oxalocrotonate tautomerase (EC 5.3.2.6). expasy.orgcreative-enzymes.comgenome.jp

EnzymeEC NumberReactionSubstrateProduct(s)
2-Oxohex-3-enedioate Decarboxylase4.1.1.77Decarboxylation(3E)-2-oxohex-3-enedioate2-oxopent-4-enoate, CO2

Mechanistic Studies of Carboxy-Lyase Activity

The systematic name for 2-oxohex-3-enedioate decarboxylase is (3E)-2-oxohex-3-enedioate carboxy-lyase (2-oxopent-4-enoate-forming). enzyme-database.orgenzyme-database.org This name precisely describes the reaction it catalyzes. The enzyme belongs to the class of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds. genome.jp

Mechanistic studies, including stereochemical and isotope effect analyses, have been conducted to elucidate the catalytic mechanism of this enzyme. enzyme-database.org These studies are crucial for understanding how the enzyme recognizes its specific substrate and facilitates the cleavage of the carbon-carbon bond to release carbon dioxide.

Characterization of Novel Enzymes Acting on (3Z)-2-oxohex-3-enedioate

The ongoing exploration of microbial metabolic diversity continues to uncover novel enzymes with unique properties and substrate specificities. Research into the degradation pathways of aromatic compounds has led to the identification and characterization of new enzymes that can act on this compound and its related compounds.

For instance, research on homologues of 4-oxalocrotonate tautomerase, such as YwhB in Bacillus subtilis, provides insights into the mechanistic diversity within this enzyme family. enzyme-database.org Furthermore, the study of metabolic pathways in different organisms, like the 2-aminophenol (B121084) metabolism in Pseudomonas sp., can reveal novel enzymatic steps and the enzymes that catalyze them. rhea-db.org The continuous discovery and characterization of such enzymes are essential for a comprehensive understanding of the microbial catabolism of aromatic compounds and for potential applications in bioremediation and biocatalysis.

Metabolic Pathways and Microbial Metabolism of 3z 2 Oxohex 3 Enedioate

Role in the Degradation of Aromatic Compounds

(3Z)-2-oxohex-3-enedioate is a key intermediate in the microbial breakdown of various aromatic compounds. pnnl.govgenome.jp Microorganisms have developed intricate metabolic pathways to utilize these compounds as sources of carbon and energy, and this compound often appears as a transient product in these catabolic sequences. genome.jp

Protocatechuate is a central intermediate in the degradation of numerous aromatic compounds. pnnl.govnih.govplos.org Its aromatic ring can be cleaved by different dioxygenases, leading to distinct degradation pathways. pnnl.govnih.gov One such pathway is the protocatechuate 2,3-cleavage pathway, which proceeds via a meta-cleavage mechanism. nih.gov

The bacterium Paenibacillus sp. strain JJ-1b utilizes 4-hydroxybenzoate (B8730719) (4HB) as its sole source of carbon and energy by metabolizing it through the protocatechuate (PCA) 2,3-cleavage pathway. nih.govasm.orgnih.gov In this pathway, 4HB is first converted to PCA. asm.org The PCA then undergoes ring cleavage by PCA 2,3-dioxygenase. nih.gov Subsequent enzymatic steps, including those catalyzed by a tautomerase, lead to the formation of this compound's keto form, (3E)-2-oxohex-3-enedioate. asm.orgenzyme-database.org This compound is further metabolized to yield central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. nih.govasm.org The genes responsible for this entire pathway in Paenibacillus sp. JJ-1b have been identified as the pra operon. asm.orgnih.gov

This compound, in its isomerized keto form, is an established intermediate in the meta-cleavage pathway for the degradation of phenols and catechols. enzyme-database.orgwikipedia.org This pathway is a widespread mechanism for the aerobic bacterial catabolism of these aromatic compounds. The enzyme 2-hydroxymuconate tautomerase catalyzes the keto-enol isomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to produce (3E)-2-oxohex-3-enedioate. enzyme-database.orgwikipedia.org

The metabolic pathways for the degradation of benzoate (B1203000) and dioxins can converge with pathways that form this compound. For instance, some benzoate degradation pathways proceed through catechol, which is then subject to meta-cleavage, leading to intermediates of the same pathway where this compound is found.

Involvement in Meta-Cleavage Pathways of Phenols and Catechols

Presence in Microbial Metabolic Networks

The compound this compound and its isomers are recognized components of extensive microbial metabolic networks. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) include this compound in maps of aromatic compound degradation. genome.jpkegg.jp

The metabolic pathways involving this compound are not limited to a few bacterial species. The genes for the meta-cleavage of protocatechuate have been characterized in various bacteria, including Sphingomonas, Comamonas, Pseudomonas, and Arthrobacter strains. nih.gov This wide distribution highlights the importance of this pathway, and by extension its intermediates like this compound, in the biogeochemical cycling of aromatic compounds in diverse environments.

Metabolic Flux Analysis in Relevant Microbes

The flux through the meta-cleavage pathway, and consequently the turnover of this compound, is influenced by several factors. These include the nature and concentration of the initial aromatic substrate, the expression levels of the pathway enzymes, and the presence of any inhibiting compounds. plos.org For instance, the degradation of compounds like phenol (B47542) and salicylate (B1505791) induces the expression of the enzymes necessary for the meta-cleavage pathway. plos.org

The formation and consumption of this compound are catalyzed by a specific sequence of enzymes. The immediate precursor is (2Z,4E)-2-hydroxyhexa-2,4-dienedioate, which is converted to this compound by the enzyme 2-hydroxymuconate tautomerase. wikipedia.org Subsequently, the isomer (3E)-2-oxohex-3-enedioate is decarboxylated to 2-oxopent-4-enoate (B1242333) by 4-oxalocrotonate decarboxylase. enzyme-database.org The efficiency of these enzymatic steps directly governs the steady-state concentration and turnover rate of this compound.

Challenges within the meta-cleavage pathway can impact the metabolic flux. For example, some intermediates, particularly chlorinated or methylated catechols, can lead to the inactivation of key enzymes like catechol 2,3-dioxygenase, which would disrupt the pathway's flow and affect the metabolism of downstream compounds such as this compound. nih.govresearchgate.net However, some bacterial strains have evolved enzymes with resistance to such inactivation. core.ac.uk

The table below outlines the key enzymatic reactions involving the isomers of 2-oxohex-3-enedioate in the catechol meta-cleavage pathway.

ReactantEnzymeProduct
(2Z,4E)-2-hydroxyhexa-2,4-dienedioate2-hydroxymuconate tautomeraseThis compound
(3E)-2-oxohex-3-enedioate4-oxalocrotonate decarboxylase2-oxopent-4-enoate

Molecular Genetics and Regulation of 3z 2 Oxohex 3 Enedioate Metabolism

Identification and Functional Analysis of Genes Encoding Enzymes

The metabolic processing of (3Z)-2-oxohex-3-enedioate is intrinsically linked to the catabolism of aromatic compounds, particularly through catechol and protocatechuate meta-cleavage pathways. The enzymes responsible for the steps leading to and from this intermediate are encoded by specific genes often clustered together in operons.

Operon Structures (e.g., pra operon, xyl genes)

The genetic architecture for the degradation of aromatic compounds is frequently organized into operons, ensuring the coordinated expression of the necessary enzymes. Two well-characterized examples relevant to this compound metabolism are the pra and xyl gene clusters.

The pra operon , involved in the protocatechuate 2,3-cleavage pathway, has been identified in organisms like Paenibacillus sp. strain JJ-1b. asm.org This operon, designated praR-praABEGFDCHI, is responsible for the conversion of 4-hydroxybenzoate (B8730719) to intermediates that enter central metabolism. asm.org Within this pathway, the product of the praC gene, a 4-oxalocrotonate tautomerase, is crucial for the isomerization steps that can lead to the formation of related keto-enol tautomers. asm.org The praD gene encodes the 4-oxalocrotonate decarboxylase, which acts on a closely related substrate. asm.org The entire praABEGFDCHI gene cluster functions as a single transcriptional unit.

The xyl gene clusters , extensively studied in Pseudomonas species, are responsible for the degradation of toluene (B28343) and xylenes (B1142099) via a meta-cleavage pathway of catechol. nih.govasm.org These genes are often located on TOL plasmids. The xyl operon is typically divided into an upper pathway operon (for conversion of hydrocarbons to carboxylic acids) and a lower (meta-cleavage) pathway operon. The lower pathway operon, which processes catechol, includes the gene xylH. The xylH gene encodes a 4-oxalocrotonate isomerase, which is a type of tautomerase that acts on intermediates in the pathway. nih.govresearchgate.net The organization of these genes, for instance in Pseudomonas pickettii PKO1, can be in a single operon with the gene order tbuEFGKIHJ, where these genes encode the enzymes for the entire meta-cleavage pathway. nih.govsci-hub.se

Below is an interactive data table summarizing the key genes and their functions in these operons.

GeneEncoded Enzyme/ProteinFunction in PathwayOperon ExampleOrganism Example
praA Protocatechuate 2,3-dioxygenaseRing cleavage of protocatechuatepraPaenibacillus sp. JJ-1b
praB 2-hydroxymuconate-6-semialdehyde dehydrogenaseOxidation of the aldehyde intermediatepraPaenibacillus sp. JJ-1b
praC 4-oxalocrotonate tautomeraseIsomerization of pathway intermediatespraPaenibacillus sp. JJ-1b
praD 4-oxalocrotonate decarboxylaseDecarboxylation of an intermediatepraPaenibacillus sp. JJ-1b
praI 4-hydroxybenzoate 3-hydroxylaseHydroxylation of the initial substratepraPaenibacacillus sp. JJ-1b
xylE Catechol 2,3-dioxygenaseRing cleavage of catecholxyl/tbuPseudomonas putida, P. pickettii
xylF 2-hydroxymuconate semialdehyde hydrolaseHydrolysis of the ring cleavage productxyl/tbuPseudomonas putida, P. pickettii
xylG 2-hydroxymuconate semialdehyde dehydrogenaseOxidation of the aldehyde intermediatexyl/tbuPseudomonas putida, P. pickettii
xylH 4-oxalocrotonate isomeraseIsomerization of pathway intermediatesxyl/tbuPseudomonas putida, P. pickettii
xylI 2-hydroxypent-2,4-dienoate hydrataseHydration of an intermediatetbuP. pickettii
xylJ 4-hydroxy-2-oxovalerate aldolaseAldol cleavagexyl/tbuPseudomonas putida, P. pickettii
xylK 4-oxalocrotonate decarboxylaseDecarboxylation of an intermediatexyl/tbuPseudomonas putida, P. pickettii

Transcriptional Regulation of Pathway Genes

In the xyl system , regulation is mediated by two key proteins: XylR and XylS. asm.orgpnas.orgnih.gov XylR, a member of the NtrC family of activators, controls the upper pathway operon and the expression of xylS. asm.orgoup.com The expression of the lower pathway operon, which includes xylH, is activated by the XylS protein, a member of the AraC family, in the presence of benzoate (B1203000) or its derivatives. asm.orgpnas.org The regulatory genes xylR and xylS are themselves divergently transcribed and subject to autoregulation. asm.orgnih.govnih.gov

In the case of the pra operon , a transcriptional regulator of the IclR family, PraR, has been identified. asm.org IclR-type regulators are known to act as repressors, activators, or both. In the pra system, PraR is proposed to function as a repressor of the pra operon. asm.org

The regulation of catechol degradation operons can also be under the control of LysR-type transcriptional regulators (LTTRs), such as CatR. nih.govut.ee CatR activates the transcription of the catBCA operon in the presence of the inducer molecule, cis,cis-muconate. nih.govut.ee In some systems, there is cross-regulation, where regulators from one pathway can influence the expression of another.

Heterologous Expression and Reconstitution of Metabolic Modules

The modular nature of these metabolic pathways has facilitated their transfer and reconstitution in heterologous hosts, most notably Escherichia coli. This has been instrumental for studying enzyme function, pathway flux, and for biotechnological applications.

For instance, the entire protocatechuate 3,4-cleavage pathway from Pseudomonas putida KT2440, consisting of eight genes (pcaHGBCDIJF) and a transporter gene (pcaK), has been successfully expressed in E. coli, enabling it to utilize protocatechuate as a sole carbon source. nih.govasm.org Similarly, the protocatechuate 2,3-cleavage pathway genes from Paenibacillus sp. JJ-1b (praR-praABEGFDCHI) conferred the ability to grow on 4-hydroxybenzoate to E. coli. asm.org

The expression of individual genes or smaller modules has also been crucial for characterizing enzyme activity. For example, the xylE gene, encoding catechol 2,3-dioxygenase, is widely used as a reporter gene in various bacteria due to the yellow color of its product. nih.gov The heterologous expression of genes like xylB (xylose dehydrogenase) and xylC (xylonolactonase) from Caulobacter crescentus in Corynebacterium glutamicum has been optimized for the production of xylonic acid. nih.gov

This table presents examples of heterologous expression studies relevant to the metabolism of this compound and related pathways.

Gene/PathwayOriginal OrganismHeterologous HostPurpose of Expression
pcaHGBCDIJF, pcaK Pseudomonas putida KT2440Escherichia coliReconstitution of protocatechuate catabolism
praR-praABEGFDCHI Paenibacillus sp. JJ-1bEscherichia coliReconstitution of 4-hydroxybenzoate catabolism via PCA 2,3-cleavage
xylE Pseudomonas putidaStreptomyces spp., E. coliReporter gene for promoter activity studies
xylB, xylC Caulobacter crescentusCorynebacterium glutamicumProduction of xylonic acid
pcaA Pseudarthrobacter phenanthrenivorans Sphe3Escherichia coliFunctional characterization of protocatechuate 4,5-dioxygenase
protocatechuate meta-degradation operon Pseudomonas ochraceae NGJ1Escherichia coliReconstitution of the metabolic pathway

Evolutionary Aspects of Genes Involved in this compound Metabolism

The genes and operons responsible for the degradation of aromatic compounds, including the metabolism of this compound, are thought to have evolved through a process of modular evolution. This involves the assembly of pre-existing genetic modules, each responsible for a specific set of reactions.

Phylogenetic analyses of key enzymes, such as catechol 2,3-dioxygenases, reveal a significant diversity and suggest a complex evolutionary history with multiple subfamilies. oup.comoup.com These enzymes are often encoded on mobile genetic elements like plasmids, which facilitates their horizontal transfer between different bacterial species and contributes to the rapid adaptation of microbial communities to new aromatic pollutants.

The organization of the degradation pathways often reflects this modular evolution. For example, the lower meta-cleavage pathway operons appear to be highly conserved and may have fused with different upper pathway modules that convert a variety of aromatic compounds into a common intermediate like catechol. oup.com The presence of multiple, distinct gene clusters for catechol degradation within a single organism, as seen in some Pseudomonas strains, further points to a dynamic evolutionary process involving gene duplication and diversification. jmb.or.krsemanticscholar.org This redundancy may provide a selective advantage by allowing for the metabolism of a wider range of substrates or by enabling a more finely tuned regulatory response.

The evolutionary relationships can be observed in the sequence similarities between enzymes from different pathways that catalyze analogous reactions. For example, the enzymes of the protocatechuate 2,3-cleavage pathway show significant sequence identity to those involved in the degradation of other aromatic compounds.

Advanced Methodologies in 3z 2 Oxohex 3 Enedioate Research

Enzymatic Assays for Kinetic and Mechanistic Elucidation

The study of (3Z)-2-oxohex-3-enedioate is deeply connected to the enzymes of the catechol meta-cleavage pathway. Enzymatic assays are fundamental to characterizing the kinetics and mechanisms of the enzymes that produce or consume this intermediate's stereoisomer, (3E)-2-oxohex-3-enedioate. Key enzymes in this pathway include 2-hydroxymuconate tautomerase (also known as 4-oxalocrotonate tautomerase) and 4-oxalocrotonate decarboxylase. nih.gov

Assays for these enzymes are typically spectrophotometric, leveraging the distinct ultraviolet absorbance spectra of the substrates and products. For instance, the activity of 2-hydroxymuconate tautomerase is monitored by observing the increase in absorbance as it converts 2-hydroxymuconate to the keto form, 2-oxo-3-hexenedioate. nih.gov Similarly, the action of 4-oxalocrotonate decarboxylase can be followed by the decrease in absorbance of its substrate, 2-oxo-3-hexenedioate, or the appearance of the product, 2-hydroxypent-2,4-dienoate. nih.govnih.gov These assays allow for the determination of crucial kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which define the enzyme's efficiency and substrate affinity. nih.govacs.org

Table 1: Kinetic Parameters of Enzymes in the meta-Cleavage Pathway

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
4-Oxalocrotonate TautomerasePseudomonas putida2-Hydroxymuconate60 ± 10100 ± 101.7 x 106 nih.gov
4-Oxalocrotonate TautomeraseChloroflexus aurantiacus2-Hydroxymuconate70 ± 1075 ± 31.1 x 106 nih.gov
4-Oxalocrotonate Decarboxylase (NahK)Pseudomonas putida G72-Oxo-3-hexenedioate12 ± 1145 ± 31.2 x 107 nih.gov
YwhB Tautomerase HomologueBacillus subtilis2-Hydroxymuconate180 ± 205.0 ± 0.22.8 x 104 acs.org

Metabolomic Approaches for Pathway Discovery and Validation

Metabolomics provides a systems-level view of cellular biochemistry, enabling the comprehensive identification and quantification of small-molecule intermediates in a metabolic network. This "top-down" approach is invaluable for discovering novel metabolic pathways and validating predicted ones, such as the catechol degradation pathway involving this compound. By analyzing the complete set of metabolites (the metabolome) under specific conditions, researchers can identify unexpected byproducts or pathway bottlenecks. ualberta.ca

The typical workflow involves quenching cellular metabolism, extracting metabolites, and analyzing the complex mixture using high-resolution analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). ualberta.ca In the context of the meta-cleavage pathway, untargeted metabolomics can be used to screen for all detectable intermediates when an organism is grown on an aromatic substrate like phenol (B47542) or catechol. researchgate.netnih.gov This allows for the direct detection of pathway intermediates, providing strong evidence for the operation of the pathway in vivo. For instance, integrated metabolomics and transcriptomics have been used to elucidate the metabolic pathways for alkylphenols in Rhodococcus, revealing the expression of meta-cleavage pathway genes and the presence of associated intermediates. bohrium.com

Structural Biology of Associated Enzymes (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structure of the enzymes that interact with this compound and its precursors is crucial for elucidating their catalytic mechanisms. X-ray crystallography has been the primary technique for determining the atomic-level structures of these enzymes, particularly 4-oxalocrotonate tautomerase (4-OT), which catalyzes the isomerization of the enol form, 2-hydroxymuconate, to the keto form, 2-oxo-3-hexenedioate. acs.orgrhea-db.org

Structural studies have revealed that 4-OT from Pseudomonas putida is a homohexamer, formed by a trimer of dimers, with each monomer being remarkably small at only 62 amino acids. pdbj.orguniprot.org The active site is located at the interface between subunits and features a critical N-terminal proline residue that acts as the general base catalyst. pdbj.orgrcsb.org The crystal structures of 4-OT, both in its apo form and complexed with inhibitors or substrate analogs, have provided detailed snapshots of the catalytic process. These structures have been solved at high resolution, offering precise details about the active site geometry and the residues involved in substrate binding and catalysis. rcsb.orgrcsb.org

Table 2: Representative Crystallographic Data for 4-Oxalocrotonate Tautomerase (4-OT) and its Homologues

PDB IDEnzyme/ComplexSource OrganismResolution (Å)Space GroupReference
4FDX4-OT Isozyme IIMethylibium petroleiphilum1.64P 1 21 1 rcsb.org
2ORM4-OT Homologue DmpIHelicobacter pylori1.80P 21 21 21 pdbj.org
5TIG4-OT inactivated by BrHPDPseudomonas putida2.70P 1 rcsb.orgpdbj.org
7M594-OT like protein N2Gammaproteobacteria bacterium1.85P 21 3 ebi.ac.uk

Genetic Engineering for Pathway Optimization

Genetic engineering offers powerful tools to optimize metabolic pathways like the meta-cleavage of catechols for applications in bioremediation and biocatalysis. A thorough understanding of the genetic organization and regulation of the pathway is a prerequisite for successful engineering. In many Pseudomonas species, the genes encoding the enzymes of the meta-cleavage pathway are clustered together in operons, such as the tbu operon in Pseudomonas pickettii PKO1. sci-hub.se This operon includes the structural genes for the enzymes and is controlled by regulatory proteins that respond to the presence of specific aromatic compounds. sci-hub.se

This genetic architecture allows for several engineering strategies:

  • Pathway Assembly: Entirely new metabolic capabilities can be created by combining genes from different organisms. For example, researchers have successfully created a new strain of Pseudomonas* capable of degrading chlorobenzoates by assembling parts of an ortho-cleavage pathway from one organism with the meta-cleavage pathway from another. academicjournals.org
  • Regulatory Circuit Manipulation: The expression of pathway genes can be fine-tuned by modifying regulatory elements. This can involve altering promoter strength or modifying regulatory proteins to change their response to inducer molecules, thereby optimizing enzyme production for a specific task. isciii.es
  • Protein Engineering: The properties of individual enzymes can be improved through targeted mutations. For instance, the substrate specificity of enzymes in the pathway can be broadened to allow for the degradation of a wider range of pollutants, creating "superbugs" for bioremediation. nih.govresearchgate.net
  • These genetic manipulation techniques hold significant promise for developing robust microbial cell factories capable of efficiently converting toxic environmental pollutants into harmless central metabolites. academicjournals.orgresearchgate.net

    Ecological and Biotechnological Implications of 3z 2 Oxohex 3 Enedioate Metabolism

    Role in Carbon Cycling and Environmental Bioremediation

    The metabolism of (3Z)-2-oxohex-3-enedioate is an integral part of the biogeochemical carbon cycle, facilitating the conversion of a wide array of natural and xenobiotic aromatic compounds into intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde. nih.govnih.gov These aromatic compounds, which include lignin (B12514952) derivatives, polycyclic aromatic hydrocarbons (PAHs), and various industrial pollutants, represent a significant reservoir of organic carbon. plos.orgfrontiersin.org Microorganisms equipped with the meta-cleavage pathway can utilize these complex molecules as their sole source of carbon and energy, thereby playing a crucial role in carbon turnover and nutrient cycling in diverse ecosystems. frontiersin.org

    The catabolism of these compounds typically converges on catechol or substituted catechols, which are then funneled into the meta-cleavage pathway. nih.gov The enzyme catechol 2,3-dioxygenase catalyzes the ring cleavage of catechol to produce 2-hydroxymuconate semialdehyde, which is a precursor to this compound. nih.gov This metabolic capability is paramount for the natural attenuation of pollutants in contaminated environments and forms the basis of engineered bioremediation strategies. encyclopedia.pub

    The following table provides an overview of various aromatic compounds that are degraded through pathways involving the this compound intermediate.

    Aromatic CompoundDegrading Microorganism(s)Reference(s)
    Toluene (B28343)Pseudomonas putida nih.gov
    BenzenePseudomonas pickettii nih.govresearchgate.net
    Phenol (B47542)Pseudomonas sp., Rhodococcus sp. nih.govwikipedia.org
    NaphthalenePseudomonas putida nih.gov
    BiphenylSoil bacterial consortium frontiersin.org
    4-EthylphenolRhodococcus rhodochrous wikipedia.org
    Benzoate (B1203000)Pseudomonas sp. S-47 bibliotekanauki.pl

    Potential for Synthetic Biology Applications

    The enzymatic machinery responsible for the metabolism of this compound offers a rich resource for synthetic biology and metabolic engineering. frontiersin.org By harnessing and manipulating the genes encoding the enzymes of the meta-cleavage pathway, scientists can engineer microorganisms, such as Escherichia coli and Pseudomonas putida, for a variety of biotechnological purposes. nih.govbibliotekanauki.pl

    One major application is the development of "microbial cell factories" for the bioconversion of low-value aromatic feedstocks, like lignin, into valuable chemicals. bibliotekanauki.pl Lignin, a major component of plant biomass, is rich in aromatic subunits that can be broken down into compounds that enter the catechol meta-cleavage pathway. By redirecting the carbon flux from this pathway, it is possible to produce a range of bioproducts, including bioplastics (e.g., polyhydroxyalkanoates), biofuels, and specialty chemicals. researchgate.net

    Furthermore, synthetic biology approaches are being used to enhance the efficiency of bioremediation. This includes engineering microorganisms to have broader substrate specificities, increased tolerance to toxic pollutants, and improved degradation rates. nih.govfrontiersin.org For instance, the genes encoding the key enzymes of the this compound metabolic route can be assembled into synthetic consortia of microorganisms, where different strains perform specialized steps in the degradation process. encyclopedia.pubsigmaaldrich.com This division of labor can lead to more robust and efficient bioremediation of complex mixtures of pollutants. encyclopedia.pub

    The table below lists key enzymes in the metabolic pathway leading to and from this compound and their corresponding genes, which are often targets for synthetic biology applications.

    EnzymeGene (example)Function in PathwayReference(s)
    Catechol 2,3-dioxygenasexylECleavage of catechol ring nih.gov
    2-Hydroxymuconate-semialdehyde hydrolasexylFHydrolysis of 2-hydroxymuconate semialdehyde wikipedia.org
    2-Hydroxymuconate-semialdehyde dehydrogenasexylGDehydrogenation of 2-hydroxymuconate semialdehyde nih.gov
    4-Oxalocrotonate isomerasexylHIsomerization of 4-oxalocrotonate nih.gov
    4-Oxalocrotonate decarboxylasexylIDecarboxylation to 2-oxopent-4-enoate (B1242333) nih.gov

    Microbial Community Dynamics and Metabolite Exchange

    The metabolism of this compound and other intermediates of the meta-cleavage pathway can significantly influence the structure and function of microbial communities in environments contaminated with aromatic compounds. nih.govresearchgate.net The presence of specific aromatic pollutants can select for microbial populations that possess the genetic capacity to degrade them, leading to shifts in community composition. nih.gov

    The intermediates of the meta-cleavage pathway, including this compound, can serve as public goods that are exchanged between different microbial populations. researchgate.net This metabolite exchange is a key factor in shaping the dynamics of the microbial community and can foster complex interspecies interactions, including competition and cooperation. researchgate.net The study of these interactions is crucial for understanding the resilience and efficiency of microbial communities in natural and engineered ecosystems. The development of synthetic microbial communities for bioremediation explicitly leverages these principles of metabolic cooperation and niche partitioning to create more effective and stable pollutant-degrading consortia. nih.govfrontiersin.org

    Perspectives and Future Research Trajectories

    Elucidation of Undiscovered Enzymatic Steps and Metabolic Fates

    The known metabolic pathways for aromatic compounds, such as those for naphthalene, toluene (B28343), and phenol (B47542), often converge on central intermediates like catechol. nih.govnih.gov The subsequent meta-cleavage of catechol yields 2-hydroxymuconate semialdehyde, which can be further processed through a series of enzymatic reactions. One key step is the tautomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to (3E)-2-oxohex-3-enedioate, a reaction catalyzed by 2-hydroxymuconate tautomerase. wikipedia.orgenzyme-database.org However, the direct enzymatic formation and subsequent metabolic fate of (3Z)-2-oxohex-3-enedioate are not well-defined, presenting a significant knowledge gap.

    Future research should focus on identifying novel enzymes that may specifically produce or act upon the (3Z) isomer. It is plausible that under certain conditions or in specific microorganisms, alternative enzymatic pathways exist that favor the formation of this compound. Investigating microbial diversity from various aromatic-contaminated environments could lead to the discovery of such novel biocatalysts.

    Furthermore, the metabolic fate of this compound, once formed, is largely unknown. It could be a transient intermediate that is rapidly converted to another compound, or it may be a substrate for a yet-to-be-discovered enzyme. Understanding its stability and reactivity within a cellular context will be crucial. It is possible that it is channeled into other metabolic pathways or that it can be acted upon by enzymes with broad substrate specificities.

    Deeper Mechanistic Understanding of Stereospecific Conversions

    The stereochemistry of intermediates in metabolic pathways is critical for the efficiency and specificity of enzymatic reactions. The conversion of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to (3E)-2-oxohex-3-enedioate by 2-hydroxymuconate tautomerase is a stereospecific process. wikipedia.org This specificity raises questions about the potential for and mechanisms of stereochemical control in the formation and conversion of the (3Z) isomer.

    A deeper mechanistic understanding of the enzymes involved in the meta-cleavage pathway is required. This includes detailed structural and kinetic studies of known enzymes to probe their active sites and understand the basis of their stereoselectivity. Site-directed mutagenesis studies on enzymes like 2-hydroxymuconate tautomerase could reveal key amino acid residues that dictate the stereochemical outcome of the reaction. researchgate.net

    Moreover, the search for isomerases or other enzymes that can interconvert the (3Z) and (3E) isomers of 2-oxohex-3-enedioate would be a significant breakthrough. The existence of such an enzyme would have profound implications for the regulation and flux of metabolites through the degradation pathway.

    Development of Engineered Systems for Enhanced Degradation or Production

    The growing field of synthetic biology offers powerful tools for engineering microorganisms with enhanced capabilities for bioremediation or the production of valuable chemicals. nih.gov The metabolic pathways for aromatic compound degradation are prime targets for such engineering efforts. researchgate.net

    Conversely, these pathways could be engineered for the production of specific chemical building blocks. If this compound or its derivatives are found to have valuable properties, metabolic engineering could be employed to create microbial cell factories that overproduce this specific compound. This would involve the careful selection and modulation of enzyme activities to channel metabolic flux towards the desired product.

    Integration of Multi-Omics Data for Systems-Level Pathway Analysis

    To fully comprehend the role of this compound in cellular metabolism, a systems-level approach is necessary. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the metabolic network and its regulation. rsc.orgnih.gov

    Proteomic analyses of bacteria grown on different aromatic compounds can reveal the differential expression of enzymes involved in the degradation pathways. nih.govplos.org This can help to identify the specific enzymes that are active under different conditions and may point towards those involved in the metabolism of 2-oxohex-3-enedioate isomers. For example, a proteomic study of Pseudomonas sp. strain phDV1 showed changes in the abundance of enzymes in the meta-pathway when grown on various monocyclic aromatic compounds. nih.gov

    Metabolomic studies can directly measure the intracellular and extracellular concentrations of metabolites, including the different isomers of 2-oxohex-3-enedioate. This can provide direct evidence for the presence and flux of these compounds in living cells.

    常见问题

    Q. How can (3Z)-2-oxohex-3-enedioate be reliably identified in complex biological or environmental matrices?

    Q. What experimental strategies optimize the synthesis of this compound?

    Methodological Answer:

    • Screen reaction conditions (solvent polarity, catalysts, temperature) using Design of Experiments (DoE) to maximize yield and stereoselectivity. For example, test Pd-catalyzed cross-coupling for alkene formation .
    • Monitor reaction progress via thin-layer chromatography (TLC) and in-situ FTIR to track keto-group formation. Optimize purification using recrystallization or flash chromatography .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s reactivity in enzymatic vs. abiotic systems be resolved?

    Methodological Answer:

    • Conduct kinetic isotope effect (KIE) studies to distinguish enzymatic (catalyzed) vs. non-enzymatic pathways. Compare activation energies using computational models (DFT) .
    • Validate via multi-omics integration (e.g., metabolomics and proteomics) to identify enzyme cofactors or inhibitors influencing reactivity .
    • Theoretical Framework: Link findings to Marcus theory (electron transfer) or Michaelis-Menten kinetics, depending on system context .

    Q. What methodologies elucidate the compound’s interactions with biological targets at the molecular level?

    Methodological Answer:

    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular dynamics (MD) simulations to map interaction hotspots .
    • Apply cryo-electron microscopy (cryo-EM) for structural insights into ligand-protein complexes. Validate docking predictions with mutagenesis studies .

    Q. How can researchers design experiments to investigate this compound’s environmental degradation pathways?

    Q. What theoretical models best explain the compound’s role in metabolic pathways?

    Methodological Answer:

    • Apply flux balance analysis (FBA) to model its incorporation into central carbon metabolism. Validate with ¹³C metabolic flux analysis (MFA) in cell cultures .
    • Use enzyme kinetics models (e.g., Ping-Pong mechanisms) if it acts as a substrate or inhibitor .

    Q. How can researchers address gaps in the mechanistic understanding of this compound’s isomerization?

    Methodological Answer:

    • Perform ultrafast spectroscopy (e.g., femtosecond transient absorption) to capture isomerization intermediates. Compare with DFT-calculated transition states .
    • Design isotopic labeling experiments (e.g., ²H/¹⁸O) to study solvent and isotope effects on reaction pathways .

    Data Analysis and Interpretation

    Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

    Methodological Answer:

    • Fit data to non-linear regression models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via Akaike information criterion (AIC) .
    • Apply Bayesian hierarchical modeling to account for variability across biological replicates .

    Q. How should researchers validate computational predictions of this compound’s physicochemical properties?

    Methodological Answer:

    • Compare quantitative structure-property relationship (QSPR) predictions with experimental data (e.g., logP via shake-flask method, pKa via potentiometry) .
    • Use molecular dynamics simulations to refine solvation free energy calculations .

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